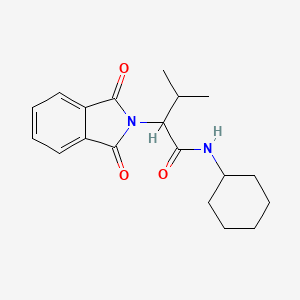
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, commonly known as CDIM8, is a small molecule that has gained attention in recent years for its potential therapeutic applications. CDIM8 belongs to the class of compounds known as indolylmaleimides, which have been shown to have anticancer, anti-inflammatory, and antiviral activities.
Mecanismo De Acción
The mechanism of action of CDIM8 is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a key role in cell signaling and regulation. CDIM8 has been shown to inhibit the activity of PKC by binding to the enzyme and preventing its activation. This inhibition of PKC activity is believed to be responsible for many of the observed effects of CDIM8, including its anticancer, anti-inflammatory, and antiviral properties.
Biochemical and Physiological Effects
CDIM8 has been shown to have a number of biochemical and physiological effects. In cancer cells, CDIM8 has been shown to induce apoptosis, or programmed cell death, which is believed to be responsible for its anticancer properties. CDIM8 has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, CDIM8 has been shown to inhibit viral replication by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDIM8 has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a wide range of potential therapeutic applications, making it a promising candidate for further study. However, there are also some limitations to using CDIM8 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. Additionally, CDIM8 may have limited bioavailability and may require modifications to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of CDIM8. One area of interest is the development of CDIM8 analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of CDIM8 and its effects on other signaling pathways. Additionally, CDIM8 may have potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, CDIM8 is a promising compound with a wide range of potential therapeutic applications that deserves further study.
Métodos De Síntesis
The synthesis of CDIM8 involves a multistep process that begins with the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexylideneacetoacetate. This compound is then reacted with hydrazine hydrate to form 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester. The final step involves the reaction of 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester with 3-methyl-2-butanone in the presence of acetic anhydride to form CDIM8.
Aplicaciones Científicas De Investigación
CDIM8 has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CDIM8 has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CDIM8 has been studied for its antiviral properties and has been shown to inhibit the replication of several viruses, including HIV-1 and influenza virus.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h6-7,10-13,16H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSXVHIGQYKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


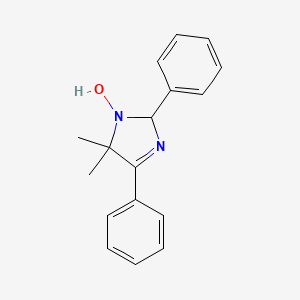
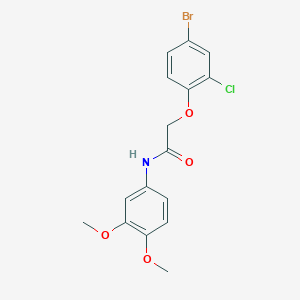
![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
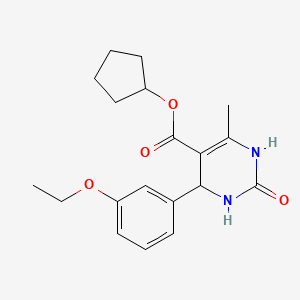
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
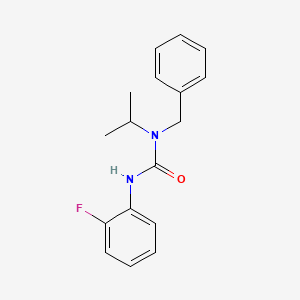
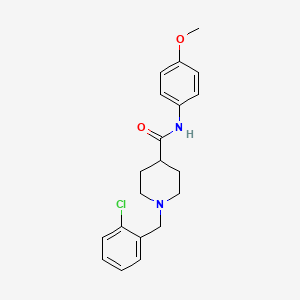
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)